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Compound of Interest

4-(N,N-Dimethylsulfamoyl)-2-
Compound Name:
methylphenylboronic acid

Cat. No.: B1386949

An In-depth Technical Guide to the Physicochemical Properties of 4-(N,N-
Dimethylsulfamoyl)-2-methylphenylboronic acid

Abstract

The successful progression of a chemical entity from discovery to a viable drug candidate is
intrinsically linked to its physicochemical properties. These characteristics govern a molecule's
behavior in both chemical and biological systems, directly impacting its absorption, distribution,
metabolism, excretion (ADME), and ultimate therapeutic efficacy. This technical guide, written
from the perspective of a Senior Application Scientist, provides a comprehensive examination
of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid. We move beyond a simple data
sheet to offer in-depth, field-proven methodologies for the characterization of its core
physicochemical attributes. This document is intended for researchers, scientists, and drug
development professionals, providing the foundational knowledge and practical protocols
necessary to fully evaluate this and similar molecules.

Molecular Structure and Core Identifiers

A complete understanding of a compound begins with its fundamental identity. 4-(N,N-
Dimethylsulfamoyl)-2-methylphenylboronic acid is a substituted aromatic boronic acid. The
presence of a Lewis acidic boronic acid group, a polar dimethylsulfamoyl moiety, and a
lipophilic methyl group on the phenyl ring suggests a molecule with multifaceted properties that
require careful empirical characterization.
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Table 1: Molecular Properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Property Value Source(s)
Molecular Formula CoH14BNO4S [1][2]
Molecular Weight 243.09 g/mol [1][2]

CAS Number 1072946-59-9

Appearance White to off-white solid

Aqueous Solubility: A Cornerstone of '‘Druggability’

Aqueous solubility is a critical gatekeeper for oral bioavailability and the feasibility of parenteral
formulations.[3] Low solubility can severely hamper in vitro testing, leading to unreliable data,
and can present significant challenges for achieving therapeutic concentrations in vivo.[3][4]
For early-stage discovery, kinetic solubility provides a high-throughput assessment that is
invaluable for ranking and selecting compounds.[4][5]

Experimental Protocol: High-Throughput Kinetic
Solubility Determination

The rationale behind this protocol is to rapidly assess the solubility of a compound when
introduced from a concentrated organic stock solution into an aqueous medium, mimicking the
conditions of many high-throughput screening assays.[5]

1. Preparation 2. Assay Execution 3. Analysis
Prepare 10 mM Stock Solution Dispense DMSO stock into Add Aqueous Buffer (.g., PBS, pH 7.4) Incubate with shaking Filter to remove precipitate Quantify filtrate concentration Determine Kinetic Solubil
in 100% DMSO 96-well plate 1o achieve final concentrations (e.g., 2 hours at 25°C) (Solubility filter plate) (HPLC-UV, Nephelometry) 57

Click to download full resolution via product page

Caption: Workflow for kinetic solubility measurement.

Step-by-Step Methodology:
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e Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(N,N-
Dimethylsulfamoyl)-2-methylphenylboronic acid in 100% dimethyl sulfoxide (DMSO).
This choice of solvent ensures initial complete dissolution.[6][7]

e Compound Addition: Add a small volume (e.g., 2 pL) of the DMSO stock solution to the wells
of a 96-well microtiter plate containing a larger volume (e.g., 198 uL) of aqueous buffer (e.g.,
Phosphate-Buffered Saline, pH 7.4). This creates a high concentration of the test compound
while keeping the co-solvent (DMSO) percentage low (e.g., 1%) to minimize its influence on
solubility.

o Equilibration: Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a
constant temperature (e.g., 25°C).[4][6] This allows the system to approach a state of kinetic
equilibrium where precipitation of the supersaturated solution occurs.

o Precipitate Removal: Separate the undissolved solid from the saturated solution. This is
efficiently achieved by filtering the plate through a 96-well filter plate with an appropriate pore
size (e.g., 0.45 um).[4][7]

o Quantification: Analyze the concentration of the compound in the clear filtrate. High-
Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for
this, where the concentration is determined against a standard curve prepared from the
DMSO stock solution.[4][7] Alternatively, turbidimetric methods (nephelometry) can be used
to detect the point of precipitation.[3][6]

o Data Interpretation: The measured concentration in the filtrate represents the kinetic
solubility of the compound under the specified conditions.

lonization Constant (pKa): The Key to pH-Dependent
Behavior

The pKa is a measure of the acidity of a molecule. For 4-(N,N-Dimethylsulfamoyl)-2-
methylphenylboronic acid, the boronic acid moiety (-B(OH)z) acts as a Lewis acid, accepting
a hydroxide ion to form a tetrahedral boronate species.[8] The pKa value is critical as it dictates
the ionization state of the molecule at different physiological pH values, which in turn
profoundly affects solubility, cell membrane permeability, and target binding.[3]
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Experimental Protocol: pKa Determination by
Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining ionization
constants.[9][10] The principle is to monitor the change in pH of a solution of the compound as
a standardized titrant is added.

Accurately prepare a solution
of the compound in aqueous media

:

Calibrate pH meter with
standard buffers

:

Titrate the solution with a
standardized strong base (e.g., 0.1 M KOH)

:

Record pH as a function of
the volume of titrant added

Plot the titration curve
(pH vs. titrant volume)

:

Calculate the pKa from the
half-equivalence point of the curve

Click to download full resolution via product page
Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:
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o Solution Preparation: Accurately weigh and dissolve the compound in high-purity water. A co-
solvent (e.g., methanol) may be used if aqueous solubility is limited, but its concentration
should be minimized and accounted for.

o System Calibration: Calibrate a high-precision pH meter and electrode using at least two
standard buffers that bracket the expected pKa.

« Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g.,
nitrogen) to prevent interference from atmospheric CO2. Add a standardized strong base
(e.g., KOH or NaOH) solution in small, precise increments using an auto-titrator.

o Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which
half of the compound has been neutralized (the half-equivalence point). This point can be
determined from the first derivative of the titration curve.[9] Specialized software is often
used for precise calculation.

Expected Value: Phenylboronic acid itself has a pKa of approximately 8.8. The pKa of
substituted phenylboronic acids is influenced by the electronic nature of the substituents. The
N,N-dimethylsulfamoyl group is electron-withdrawing, which is expected to increase the Lewis
acidity of the boron center and thus lower the pKa value, likely into the range of 7.5-8.5.

Lipophilicity (LogD): Balancing Solubility and
Permeability

Lipophilicity, the "greasiness” of a molecule, is a critical factor influencing membrane
permeability, metabolic stability, and plasma protein binding.[11][12] It is measured as the
distribution coefficient (LogD) at a specific pH, typically 7.4 to mimic physiological conditions.
The shake-flask method is the universally recognized "gold standard" for its determination due
to its accuracy.[13][14]

Experimental Protocol: Shake-Flask Method for LogDz7.4
Determination
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This method directly measures the partitioning of a compound between an aqueous phase and
an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity.

2. Partitioning 3. Analysis
Shake vigorously to s eaeeta)l | (e oot cen lrauon
reach equilibrium (e.g., >1 n entrifugat x ach phase by LC- MS/MS Celctiatellog Dy ]

1. Preparation
Prey n-Oct t | d Pre-
GH 7.4 Aque > [

Click to download full resolution via product page
Caption: Workflow for LogD determination by the shake-flask method.
Step-by-Step Methodology:

e Solvent Preparation: Prepare the aqueous phase (e.g., 0.01 M phosphate buffer, pH 7.4) and
the organic phase (n-octanol). Pre-saturate the solvents by mixing them vigorously for 24
hours and then allowing the phases to separate.[13][14] This step is crucial for
thermodynamic accuracy.

 Partitioning: Add the test compound (from a DMSO stock) to a vial containing known
volumes of the pre-saturated buffer and n-octanol.

» Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-4 hours) to ensure
the compound fully partitions and reaches equilibrium between the two phases.[11]

e Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the
agueous and organic layers.

o Quantification: Carefully sample both the upper (n-octanol) and lower (agueous) phases.
Determine the concentration of the compound in each phase using a sensitive analytical
method like LC-MS/MS.[11]

o Calculation: The LogD at pH 7.4 is calculated using the formula: LogD7.4 = log1o (
[Concentration in n-octanol] / [Concentration in aqueous buffer] )
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Chemical Stability Assessment

Evaluating the intrinsic chemical stability of an active pharmaceutical ingredient (API) is non-
negotiable for determining its shelf-life, identifying potential degradation pathways, and
ensuring patient safety.[15][16] Accelerated stability studies expose the API to harsh conditions
to rapidly predict its long-term stability.[15][17]

Experimental Protocol: Accelerated Stability Study

This protocol uses elevated temperature and humidity to increase the rate of chemical
degradation, allowing for the rapid identification of stability liabilities.[18]

Store solid APl in stability chambers
(e.g., 40°C/75% RH, 60°C)

Withdraw samples at pre-defined
time points (e.g., 0, 1, 2, 4 weeks)

Prepare solutions of the
samples for analysis

:

Analyze sample purity by a
stability-indicating HPLC-UV method

:

(Quantify parent compound remaining)

and any major degradants

N

Identify degradant structures Determine degradation rate and
(LC-MS) predict shelf-life

Click to download full resolution via product page
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Caption: Workflow for an accelerated chemical stability study.
Step-by-Step Methodology:

o Study Setup: Place accurately weighed samples of the solid compound in vials and store
them in controlled environment stability chambers under accelerated conditions (e.g., 40°C /
75% Relative Humidity).[18]

e Time Points: At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove
samples from the chambers for analysis.

o Sample Analysis: Dissolve the samples and analyze them using a validated, stability-
indicating HPLC method. A stability-indicating method is one that can separate the parent
API from all potential degradation products.

o Purity Assessment: Calculate the percentage of the parent compound remaining at each
time point. The appearance of new peaks in the chromatogram indicates degradation.

» Degradant Identification: If significant degradation is observed, utilize LC-MS to obtain the
mass of the degradation products, which provides crucial clues to their structures and the
degradation pathway.

o Extrapolation: The data can be used with the Arrhenius equation, which relates reaction rate
to temperature, to predict the shelf-life under normal storage conditions (e.g., 25°C / 60%
RH).[17]

Conclusion

The physicochemical properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
—solubility, pKa, lipophilicity, and stability—form an interconnected profile that is essential for
predicting its behavior and potential as a research tool or therapeutic agent. The robust, field-
tested protocols detailed in this guide provide a clear and actionable framework for obtaining
this critical data. A thorough and early understanding of these parameters is the foundation
upon which successful drug discovery and development programs are built, enabling informed
decisions and mitigating late-stage attrition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical properties of 4-(N,N-
Dimethylsulfamoyl)-2-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1386949#physicochemical-properties-
of-4-n-n-dimethylsulfamoyl-2-methylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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